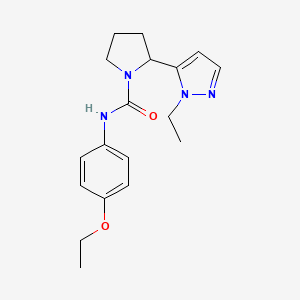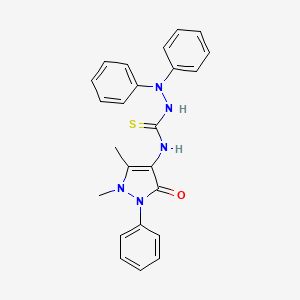
N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug design, and pharmacology.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which plays a crucial role in the regulation of inflammation and pain. N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been shown to selectively inhibit COX-2 activity, while sparing the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to possess antitumor activity in vitro and in vivo, indicating its potential use in cancer therapy. Moreover, N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to be well-tolerated and safe in animal studies, suggesting its potential use in clinical trials.
実験室実験の利点と制限
One of the main advantages of N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its selective inhibition of COX-2 activity, which makes it a promising candidate for the treatment of various inflammatory diseases without causing adverse effects on the stomach lining. However, one of the limitations of N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its poor solubility in water, which makes it challenging to administer in vivo. Moreover, further studies are needed to determine the optimal dosage and administration route of N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide for clinical use.
将来の方向性
For the research on N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide include the optimization of its synthesis method to obtain higher yields and purity, the development of novel formulations to improve its solubility and bioavailability, and the evaluation of its efficacy and safety in clinical trials. Moreover, further studies are needed to elucidate the mechanism of action of N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide and to identify its potential applications in other fields such as neuropharmacology and immunology.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug design, and pharmacology. Its selective inhibition of COX-2 activity makes it a promising candidate for the treatment of various inflammatory diseases without causing adverse effects on the stomach lining. However, further studies are needed to optimize its synthesis method, improve its solubility and bioavailability, and evaluate its efficacy and safety in clinical trials.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide involves the reaction of 4-ethoxyaniline with ethyl 2-(1-ethyl-1H-pyrazol-5-yl)acetate to form the intermediate product, which is then reacted with pyrrolidine-1-carboxylic acid to yield the final product. The synthesis method has been optimized to obtain high yields and purity of N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, making it suitable for various applications.
科学的研究の応用
N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been found to exhibit significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases. Furthermore, N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has also been shown to possess antitumor activity, indicating its potential use in cancer therapy.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-22-17(11-12-19-22)16-6-5-13-21(16)18(23)20-14-7-9-15(10-8-14)24-4-2/h7-12,16H,3-6,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTUUOABRGRPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4877342.png)
![N-benzyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4877345.png)

![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4877355.png)
![N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]-N~2~-(phenylacetyl)glycinamide](/img/structure/B4877360.png)
![ethyl 4-[2-(4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4877366.png)
![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)